molecular formula C16H15ClO2 B3531136 1-{4-[(4-Chloro-3-methylphenoxy)methyl]phenyl}-1-ethanone

1-{4-[(4-Chloro-3-methylphenoxy)methyl]phenyl}-1-ethanone

Cat. No.: B3531136
M. Wt: 274.74 g/mol
InChI Key: LRYTUNQGKWVEIF-UHFFFAOYSA-N
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Description

1-{4-[(4-Chloro-3-methylphenoxy)methyl]phenyl}-1-ethanone is a chemical compound with the molecular formula C15H13ClO2 and a molecular weight of 260.723 g/mol . It is known for its unique structure, which includes a phenyl ring substituted with a chloro and methyl group, connected to another phenyl ring via a methylene bridge, and an ethanone group.

Properties

IUPAC Name

1-[4-[(4-chloro-3-methylphenoxy)methyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-11-9-15(7-8-16(11)17)19-10-13-3-5-14(6-4-13)12(2)18/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYTUNQGKWVEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(C=C2)C(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{4-[(4-Chloro-3-methylphenoxy)methyl]phenyl}-1-ethanone typically involves the reaction of 4-chloro-3-methylphenol with 4-bromomethylphenyl ethanone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromomethyl group, leading to the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-{4-[(4-Chloro-3-methylphenoxy)methyl]phenyl}-1-ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

1-{4-[(4-Chloro-3-methylphenoxy)methyl]phenyl}-1-ethanone has various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{4-[(4-Chloro-3-methylphenoxy)methyl]phenyl}-1-ethanone involves its interaction with specific molecular targets and pathways. For instance, its phenoxy group can mimic natural ligands and bind to receptors or enzymes, modulating their activity. The chloro and methyl groups can enhance its binding affinity and selectivity towards these targets . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-{4-[(4-Chloro-3-methylphenoxy)methyl]phenyl}-1-ethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and methyl groups, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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